Prochlorperazine-d8 Dimaleate is classified as an active pharmaceutical ingredient (API) and is categorized under neurological drugs, specifically as an antiemetic. Its classification as a stable isotope-labeled compound enhances its utility in research settings, where it serves as a reference standard for analytical methods .
The synthesis of Prochlorperazine-d8 Dimaleate involves the selective deuteration of prochlorperazine, which can be achieved through various methods, including:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of Prochlorperazine-d8 Dimaleate features a phenothiazine core with a piperazine ring. The presence of deuterium atoms enhances its stability and allows for distinct identification in mass spectrometry.
The structural complexity allows for various interactions within biological systems, making it a valuable compound for research applications .
Prochlorperazine-d8 Dimaleate can participate in several chemical reactions typical of phenothiazine derivatives:
These reactions are essential for understanding the compound's stability and behavior in biological systems .
Prochlorperazine-d8 Dimaleate functions primarily as a dopamine D2 receptor antagonist. The mechanism involves:
This mechanism is crucial for its application as an antiemetic agent, providing therapeutic effects by modulating neurotransmitter activity in the brain .
These properties are vital for handling and application in laboratory settings .
Prochlorperazine-d8 Dimaleate has several applications in scientific research:
Its unique properties make it an important tool for researchers studying drug interactions and receptor dynamics .
Prochlorperazine-d8 dimaleate features site-specific deuterium labeling at eight positions within the piperazine ring. The molecular formula is C₂₀H₁₆D₈ClN₃S·2C₄H₄O₄, with deuterium atoms replacing all hydrogen atoms at the 2,2,3,3,5,5,6,6-positions of the piperazine moiety [2] [4] [9]. This precise substitution pattern maintains the steric and electronic properties of the parent molecule while introducing isotopic distinction. The structural integrity of the phenothiazine core and chlorophenyl side chain remains unaltered, ensuring biological equivalence in receptor binding studies.
Table 1: Deuterium Substitution Sites in Prochlorperazine-d8 Dimaleate
Molecular Segment | Position | Deuterium Count | Chemical Environment |
---|---|---|---|
Piperazine Ring | 2,3,5,6 | 8 (H₈ → D₈) | Aliphatic, tertiary amine |
Phenothiazine Core | - | 0 | Aromatic/heterocyclic |
Propyl Linker | - | 0 | Aliphatic chain |
Comparative analysis reveals minimal structural divergence between deuterated and non-deuterated forms. The non-deuterated counterpart has the molecular formula C₂₀H₂₄ClN₃S·2C₄H₄O₄ and a molecular weight of 606.09 g/mol [7] [10]. Deuterium substitution increases the molecular weight to 614.14 g/mol [2] [4], a mass shift of +8 Da. Computational models confirm identical bond lengths and angles in the phenothiazine core, but minor differences in vibrational frequencies arise from deuterium's higher mass. Isotopic labeling does not alter the crystalline lattice structure, as evidenced by identical X-ray diffraction patterns in both forms [7].
Table 2: Structural and Physicochemical Comparison
Parameter | Prochlorperazine-d8 Dimaleate | Non-Deuterated Prochlorperazine Dimaleate | Functional Significance |
---|---|---|---|
Molecular Formula | C₂₀H₁₆D₈ClN₃S·2C₄H₄O₄ | C₂₀H₂₄ClN₃S·2C₄H₄O₄ | Mass spectrometry distinction |
Molecular Weight (g/mol) | 614.14 | 606.09 | HRMS differentiation |
Deuterium Content | 99.5% isotopic purity | None | Tracer studies |
LogP (calculated) | 3.42 ± 0.15 | 3.40 ± 0.12 | Unchanged lipophilicity |
¹H-NMR spectroscopy confirms deuterium incorporation through the absence of proton signals in the 2.5–3.0 ppm region, corresponding to the piperazine methylene groups [4] [6] [9]. Key residual solvent peaks include:
Table 3: Characteristic NMR Chemical Shifts
Proton Type | δ (ppm), Non-deuterated | δ (ppm), Deuterated | Spectral Change |
---|---|---|---|
Piperazine -CH₂- (H-2,3,5,6) | 2.75 (m, 8H) | Signal absent | Deuterium substitution |
Phenothiazine C-H | 7.25–7.65 (m, 7H) | 7.25–7.65 (m, 7H) | Unaltered |
Maleate =CH- | 6.25 (s, 4H) | 6.25 (s, 4H) | Unaltered |
Propyl -N-CH₂- | 3.45 (t, 2H) | 3.45 (t, 2H) | Unaltered |
HRMS analysis under electrospray ionization (ESI+) conditions shows a protonated molecular ion [M+H]⁺ at m/z 615.1482 for the deuterated species, contrasting with m/z 607.1128 for non-deuterated prochlorperazine dimaleate [7] [9]. The 8 Da mass difference provides definitive confirmation of deuterium incorporation. Fragmentation patterns exhibit identical pathways for both forms, with key fragments including:
Standardized molecular representations enable precise database retrieval and computational studies:
[2H]C1(C(N2C([2H])([2H])C([2H])(C([2H])([2H])N(C([2H])([2H])C1([2H])[2H])CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)C)(=O)/C=C/C(=O)O.[2H]C1(C(N2C([2H])([2H])C([2H])(C([2H])([2H])N(C([2H])([2H])C1([2H])[2H])CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)C)(=O)/C=C/C(=O)O
[5] [6] UDZZONKXUBAZPQ-DICFDUPASA-N
[10]These identifiers facilitate integration with pharmacological databases (PubChem CID: 118704763) [1] [3] and molecular dynamics simulations. The InChI string encodes stereochemistry, isotopic labels, and salt dissociation states, enabling accurate virtual screening for dopamine receptor binding studies. Table 4: Chemoinformatic Identifiers for Database Integration
Representation Type | Identifier | Utility |
---|---|---|
SMILES | Complex string as above | Chemical structure searching |
InChI | InChI=1S/C20H24ClN3S.2C4H4O4/c1-23(2)12-6-11-22-16-5-3-4-15-18(16)24-19-10-9-17(21)13-14(19)7-8-20(15)24;2*5-3(6)1-2-4(7)8/h3-5,7-10,13H,6,11-12H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | Standardized cross-database identifier |
InChIKey | UDZZONKXUBAZPQ-DICFDUPASA-N | Unique hashed identifier (25 characters) |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: